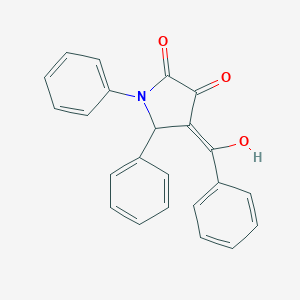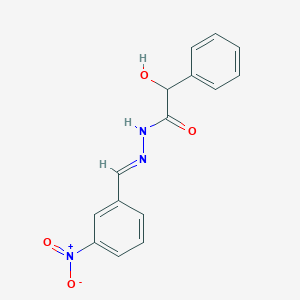![molecular formula C20H20N4O B274238 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one, also known as EPPHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPHP is a pyrimidine derivative and has been synthesized in various ways.
Wirkmechanismus
The mechanism of action of 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one is not fully understood, but it has been proposed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and viral replication. This compound has been found to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis, and reverse transcriptase, which is involved in HIV replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and reducing inflammation. This compound has also been found to have an effect on the immune system, increasing the activity of natural killer cells and promoting the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one in lab experiments is its potential therapeutic applications, which could lead to the development of new cancer treatments and antiviral and antibacterial drugs. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one research, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. This compound could also be studied in combination with other drugs to enhance its effectiveness. Additionally, this compound could be further studied for its potential use in other diseases, such as autoimmune diseases and neurological disorders.
Synthesemethoden
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one has been synthesized in various ways, including a one-pot synthesis, a microwave-assisted synthesis, and a solvent-free synthesis. The one-pot synthesis involves the reaction of 4-ethylbenzaldehyde, ethyl acetoacetate, and guanidine carbonate in ethanol. The microwave-assisted synthesis involves the reaction of 4-ethylbenzaldehyde, ethyl acetoacetate, and guanidine hydrochloride in ethanol under microwave irradiation. The solvent-free synthesis involves the reaction of 4-ethylbenzaldehyde, ethyl acetoacetate, and guanidine carbonate in the presence of silica gel.
Wissenschaftliche Forschungsanwendungen
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one has been studied for its potential therapeutic applications in cancer treatment, as well as its antiviral and antibacterial properties. This compound has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have antiviral activity against the human immunodeficiency virus (HIV) and antibacterial activity against Staphylococcus aureus.
Eigenschaften
Molekularformel |
C20H20N4O |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C20H20N4O/c1-3-15-9-11-16(12-10-15)14(2)23-24-20-21-18(13-19(25)22-20)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H2,21,22,24,25)/b23-14- |
InChI-Schlüssel |
RSHZUEHFYMKWDF-UCQKPKSFSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)/C(=N\NC2=NC(=O)C=C(N2)C3=CC=CC=C3)/C |
SMILES |
CCC1=CC=C(C=C1)C(=NNC2=NC(=O)C=C(N2)C3=CC=CC=C3)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=NNC2=NC(=O)C=C(N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)

![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)




![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)


![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)